4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound is often used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride typically involves multiple steps, including the formation of the spiro structure and the introduction of the benzyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality .
Analyse Chemischer Reaktionen
4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand .
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride can be compared with other similar compounds, such as:
4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride: Similar structure but with a different position of the diaza group.
4-Benzyl-4,6-diazaspiro[2.6]nonane dihydrochloride: Another similar compound with a different position of the diaza group.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties .
Eigenschaften
Molekularformel |
C14H22Cl2N2 |
---|---|
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
4-benzyl-4,7-diazaspiro[2.6]nonane;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)12-16-11-10-15-9-8-14(16)6-7-14;;/h1-5,15H,6-12H2;2*1H |
InChI-Schlüssel |
XGWUBSPPZDHOAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCNCCN2CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.